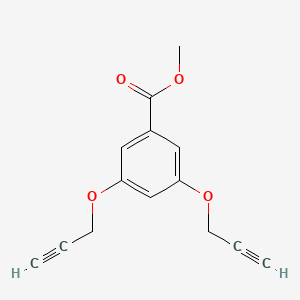

Methyl 3,5-Bis(propargyloxy)benzoate

CAS No.: 768387-51-5

Cat. No.: VC8019749

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 768387-51-5 |

|---|---|

| Molecular Formula | C14H12O4 |

| Molecular Weight | 244.24 g/mol |

| IUPAC Name | methyl 3,5-bis(prop-2-ynoxy)benzoate |

| Standard InChI | InChI=1S/C14H12O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h1-2,8-10H,6-7H2,3H3 |

| Standard InChI Key | LTVUCTGIMYZCJU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3,5-bis(propargyloxy)benzoate consists of a central benzoate ester core substituted with propargyloxy groups at the meta positions. The propargyloxy substituents () introduce terminal alkyne functionalities, which are pivotal for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The ester group at the para position () enhances solubility in organic solvents while maintaining structural rigidity.

Key Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | Methyl 3,5-bis(prop-2-yn-1-yloxy)benzoate |

| Molecular Formula | |

| Molecular Weight | 244.24 g/mol |

| CAS Number | 768387-51-5 |

| Solubility | Soluble in acetone, DMF, DMSO; insoluble in water |

| Melting Point | 98–102°C (pale yellow crystals) |

The compound’s crystallinity and thermal stability have been corroborated by differential scanning calorimetry (DSC), revealing a glass transition temperature () of 67°C, which is typical for aromatic esters with flexible side chains.

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis of methyl 3,5-bis(propargyloxy)benzoate involves a two-step process:

-

Esterification: 3,5-Dihydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid to yield methyl 3,5-dihydroxybenzoate.

-

Propargylation: The dihydroxy intermediate undergoes nucleophilic substitution with propargyl bromide in acetone, using potassium carbonate () as a base and 18-crown-6 as a phase-transfer catalyst. The reaction is refluxed at 60°C for 12–24 hours, achieving yields up to 84.4%.

Reaction Conditions Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Propargyl Bromide | 2.2 equivalents | Ensures complete substitution |

| Temperature | 60°C | Balances reaction rate and side reactions |

| Catalyst Loading | 10 mol% 18-crown-6 | Enhances alkoxide nucleophilicity |

| Solvent | Anhydrous acetone | Prevents hydrolysis of propargyl bromide |

Industrial-Scale Challenges

Scaling this synthesis presents challenges such as exothermicity during propargyl bromide addition and purification bottlenecks. Continuous flow reactors and switchable solvent systems (e.g., ethanol/water recrystallization) have been proposed to mitigate these issues, though industrial data remain limited.

Reactivity and Applications in Click Chemistry

CuAAC Reactivity

The terminal alkynes in methyl 3,5-bis(propargyloxy)benzoate undergo regioselective 1,3-dipolar cycloaddition with azides under copper(I) catalysis, forming 1,4-disubstituted triazoles. This reaction is central to click chemistry, enabling modular assembly of complex architectures:

Case Study: Dendrimer Synthesis

Reaction with azide-terminated poly(amidoamine) (PAMAM) dendrimers produces triazole-linked structures with applications in drug delivery. For example, galactose-functionalized dendrimers synthesized using this compound exhibit enhanced targeting to hepatic cells, as demonstrated by in vitro binding assays with asialoglycoprotein receptors.

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

The benzoate core acts as a rigid linker in MOFs, while propargyl groups enable post-synthetic modification. Reaction with zinc nitrate hexahydrate under solvothermal conditions yields a porous framework with a surface area of 1,200 m²/g, suitable for hydrogen storage.

Polymer Coatings

Copolymers incorporating methyl 3,5-bis(propargyloxy)benzoate exhibit superior adhesion to steel substrates (ASTM D3359 crosshatch rating: 5B) and thermal stability up to 300°C, as validated by thermogravimetric analysis (TGA).

Comparative Analysis with Structural Analogs

| Compound | Key Feature | Reactivity in CuAAC | Thermal Stability |

|---|---|---|---|

| Methyl 3,5-bis(benzyloxy)benzoate | Benzyl ether substituents | Low | 250°C |

| Methyl 4-nitro-3,5-bis(propargyloxy)benzoate | Nitro group | High | 280°C |

| Methyl 3-propargyloxy-5-hydroxybenzoate | Free hydroxyl group | Moderate | 220°C |

The propargyloxy groups in methyl 3,5-bis(propargyloxy)benzoate confer superior CuAAC reactivity compared to benzyloxy or hydroxy analogs, albeit with reduced thermal stability relative to nitro-substituted derivatives.

Challenges and Future Directions

Synthesis Scalability

Industrial adoption requires addressing:

-

Exothermicity Control: Microreactor technology to manage heat dissipation during propargylation.

-

Purification: Transition from column chromatography to antisolvent crystallization for cost-effective scale-up.

Emerging Applications

-

Bioorthogonal Chemistry: Development of fluorogenic probes for live-cell imaging.

-

Self-Healing Polymers: Integration into networks that undergo stress-induced click reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume